molecular formula C16H22N2O3S B2460857 2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide CAS No. 1356818-00-2

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide

Cat. No. B2460857
CAS RN: 1356818-00-2
M. Wt: 322.42
InChI Key: UNGCSGFJXXTFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPEP and belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Thermal Degradation of Nootropics

A study on the thermal degradation of modafinil and related compounds, including CRL-40,940 and CRL-40,941, showed the formation of 1,1,2,2-tetraphenylethane due to exposure to the heated GC injection port, emphasizing the complexities in GC-MS analysis of these substances (Dowling et al., 2017).

Synthesis and Antibacterial Activity

Research on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials, revealing moderate inhibition effects, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Modafinil Analogues and Psychostimulant Abuse Treatment

An investigation into modafinil analogues highlighted their potential for treating psychostimulant abuse. The study synthesized novel thio- and sulfinylacetamide and ethanamine analogues of modafinil, showing varied binding affinities and selectivities across monoamine transporters (Okunola-Bakare et al., 2014).

Antimicrobial and Antifungal Activities

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety aimed at antimicrobial applications showed promising results. These compounds were evaluated for both their in vitro antibacterial and antifungal activities, revealing significant activity profiles (Darwish et al., 2014).

Glutaminase Inhibitors and Anticancer Potential

A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors identified compounds with similar potency to BPTES, offering insights into potential anticancer therapies (Shukla et al., 2012).

properties

IUPAC Name

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-13-2-4-14(5-3-13)8-11-22(20,21)18-9-6-15(7-10-18)12-16(17)19/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H2,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGCSGFJXXTFQZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[2-(4-Methylphenyl)ethenesulfonyl]piperidin-4-yl}acetamide

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